Benzamide, N-(3-methylphenyl)-4-nitro-
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Overview
Description
N-(3-methylphenyl)-4-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-methylphenyl group and the benzene ring is substituted with a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method to synthesize N-(3-methylphenyl)-4-nitrobenzamide involves the acylation of 3-methylphenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-methylphenyl)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: N-(3-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-carboxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(3-methylphenyl)-4-nitrobenzamide can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Due to its structural similarity to other bioactive compounds, it may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The exact mechanism of action of N-(3-methylphenyl)-4-nitrobenzamide would depend on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(3-methylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.
N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but with the methyl group at the 4-position.
N-(3-methylphenyl)-4-aminobenzamide: Reduction product of N-(3-methylphenyl)-4-nitrobenzamide.
Uniqueness:
Positional Isomerism: The position of the nitro and methyl groups can significantly affect the compound’s reactivity and biological activity.
Functional Group Interactions: The presence of both nitro and amide groups allows for diverse chemical reactions and potential interactions with biological targets.
Biological Activity
Benzamide, N-(3-methylphenyl)-4-nitro- (commonly referred to as 3-methyl-4-nitrobenzamide) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for Benzamide, N-(3-methylphenyl)-4-nitro- is C14H13N3O3. The structure features a benzamide core with a methyl group and a nitro group attached to the phenyl ring. The presence of these substituents significantly influences its biological activity.
The biological activity of Benzamide, N-(3-methylphenyl)-4-nitro- can be attributed to several mechanisms:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, derivatives of nitrobenzamides have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231) .
- Antimicrobial Properties : Nitro-substituted benzamides are often evaluated for their antimicrobial efficacy. Studies have indicated that these compounds exhibit activity against a range of pathogens by disrupting cellular processes .
- Enzyme Inhibition : Some studies highlight the potential of benzamide derivatives as inhibitors of key enzymes such as glucokinase and cyclooxygenase (COX), which are involved in metabolic and inflammatory pathways .
Anticancer Activity
A notable study investigated the antiproliferative effects of various nitrobenzamide derivatives on MCF-7 breast cancer cells. The results showed that compounds similar to Benzamide, N-(3-methylphenyl)-4-nitro- exhibited IC50 values ranging from 10 to 33 nM, indicating potent anticancer activity . This study also revealed that these compounds inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics.
Antimicrobial Activity
Benzamide derivatives have been reported to possess significant antimicrobial properties. For example, a study found that certain nitrobenzamides effectively inhibited bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or function .
Enzyme Inhibition Studies
In silico studies have demonstrated that Benzamide, N-(3-methylphenyl)-4-nitro- can act as a glucokinase activator. This property suggests potential applications in managing diabetes by enhancing insulin sensitivity and glucose metabolism . Additionally, molecular docking studies have shown favorable interactions between this compound and active site residues of target enzymes, indicating its potential as a lead compound in drug development .
Case Studies
- Study on Anticancer Effects : A recent study published in 2023 evaluated the effects of various nitrobenzamide derivatives on breast cancer cells. The compound 9q showed significant G2/M phase arrest in MCF-7 cells and induced apoptosis, confirming the potential of benzamide derivatives in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of nitrobenzamides revealed that several compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
OJZGTNXZLKZWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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